![molecular formula C13H18ClN3O2 B6448032 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide CAS No. 2640975-87-5](/img/structure/B6448032.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide
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Overview
Description
The compound “2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains a chloropyridine group, which is a type of halogenated heterocycle . Halogenated heterocycles are often used in drug design because they can improve the bioavailability and metabolic stability of drugs .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule . The chloropyridine group is a pyridine ring (a six-membered aromatic ring with two nitrogen atoms) with a chlorine atom attached . The acetamide group consists of a carbonyl group (C=O) with an amine group (NH2) attached .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The chloropyridine group could potentially undergo nucleophilic substitution reactions with suitable nucleophiles . The piperidine ring could potentially be involved in reactions with electrophiles due to the basicity of the nitrogen atom . The acetamide group could potentially undergo hydrolysis under acidic or basic conditions to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the halogenated pyridine ring could potentially increase the compound’s solubility in polar solvents . The basicity of the piperidine ring could influence the compound’s behavior in acidic or basic environments .Scientific Research Applications
Cardiovascular Research: PCSK9 Inhibition
- PF-06815345 is a liver-targeted prodrug that selectively inhibits PCSK9 protein synthesis. It achieves this by converting to its active form via liver carboxyesterase (CES1). The active drug selectively targets PCSK9, a protein involved in cholesterol metabolism. By inhibiting PCSK9, it enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, making it a potential therapeutic option for hypercholesterolemia and cardiovascular diseases .
Antioxidant Properties
- Piperidine-based compounds, including PF-06815345 , have shown antioxidant activity. Although not directly studied for its antioxidant effects, the piperidine moiety in related compounds like piperine (found in black pepper) has demonstrated free radical scavenging properties. This suggests that PF-06815345 might contribute to cellular protection against oxidative stress .
Metabolism and Pharmacokinetics
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could involve further testing of its biological activity, potential side effects, and pharmacokinetics . If it’s intended for use in another industry, such as agrochemicals or materials science, the research directions would be different .
properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c14-11-7-16-4-1-12(11)19-9-10-2-5-17(6-3-10)8-13(15)18/h1,4,7,10H,2-3,5-6,8-9H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDLGHLDCFRYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide |
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